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Compound of Interest

Compound Name: KU14R

Cat. No.: B1673863 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison

of KU14R, an antagonist of the putative I3 imidazoline receptor, with other cellular targets. We

present available quantitative data, detailed experimental methodologies, and visual

representations of the key signaling pathways and experimental workflows to facilitate a clear

understanding of its cross-reactivity profile.

Executive Summary
KU14R is a valuable tool for studying the pharmacology of the putative I3 imidazoline receptor,

a target implicated in the regulation of insulin secretion. However, like many small molecules, it

is not entirely specific and exhibits cross-reactivity with other cellular targets, most notably the

ATP-sensitive potassium (KATP) channels. This guide delves into the available data to provide

a clear comparison of KU14R's activity at its intended target versus its known off-targets. We

also compare its profile with related compounds to offer a broader context for its use in

research.

Comparative Analysis of Target Affinity and Potency

To understand the cross-reactivity of KU14R, it is essential to compare its binding affinity and

functional potency across its primary and secondary targets. The table below summarizes the

available quantitative data for KU14R and comparator compounds.
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Note: The lack of quantitative binding data (Ki values) for KU14R at the different imidazoline

receptor subtypes (I1, I2, and I3) is a significant gap in the current literature. The weak

antagonism at α2-adrenoceptors was observed at a high concentration (100 µM)[1].

Signaling Pathways and Experimental Workflows
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To visualize the cellular context of KU14R's action and the methods used to assess its cross-

reactivity, we provide the following diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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